

A Comparative Spectroscopic Analysis of 2-Methoxy-5-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzoic acid

Cat. No.: B1297826

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the spectral differentiation of methoxy-methylbenzoic acid isomers.

In the realm of pharmaceutical and chemical research, the precise identification of isomeric compounds is paramount. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different pharmacological and chemical properties. This guide provides a comprehensive comparison of the spectral characteristics of **2-Methoxy-5-methylbenzoic acid** and its various positional isomers. By leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary tools to distinguish between these closely related compounds.

Molecular Structures

The isomers of methoxy-methylbenzoic acid share the same molecular formula, $C_9H_{10}O_3$, but differ in the positions of the methoxy and methyl groups on the benzoic acid backbone. These structural variations give rise to unique spectral fingerprints.

Figure 1. Chemical structures of **2-Methoxy-5-methylbenzoic acid** and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Methoxy-5-methylbenzoic acid** and a selection of its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectral Data

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.

Compound	-COOH (δ , ppm)	Ar-H (δ , ppm)	-OCH ₃ (δ , ppm)	-CH ₃ (δ , ppm)	Solvent
2-Methoxy-5-methylbenzoic acid	~10.5	6.8-7.8	~3.9	~2.3	CDCl ₃
2-Methoxy-4-methylbenzoic acid	-	6.7-7.9	~3.9	~2.4	CDCl ₃
3-Methoxy-4-methylbenzoic acid	12.3	7.2-7.7	3.89	2.28	CDCl ₃
4-Methoxy-2-methylbenzoic acid	-	6.7-7.9	~3.8	~2.6	CDCl ₃
4-Methoxy-3-methylbenzoic acid	-	6.9-7.9	~3.9	~2.2	CDCl ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the electron-donating methoxy and methyl groups and the electron-withdrawing carboxylic acid group.

Compound	C=O (δ , ppm)	Ar-C (δ , ppm)	-OCH ₃ (δ , ppm)	-CH ₃ (δ , ppm)	Solvent
2-Methoxy-5-methylbenzoic acid	~168	115-158	~56	~21	CDCl ₃
2-Methoxy-4-methylbenzoic acid	~168	112-160	~55	~22	CDCl ₃
3-Methoxy-4-methylbenzoic acid	171.8	111.9, 122.1, 129.5, 131.9, 133.5, 158.1	55.9	16.5	CDCl ₃
4-Methoxy-2-methylbenzoic acid	~172	111-162	~55	~22	CDCl ₃
4-Methoxy-3-methylbenzoic acid	~172	110-162	~56	~16	CDCl ₃

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying functional groups. The characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-O stretching of the ether and carboxylic acid are key diagnostic features.

Compound	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
2-Methoxy-5-methylbenzoic acid	2500-3300 (broad)	~1680-1700	~1250-1300, ~1020-1040
2-Methoxy-4-methylbenzoic acid	2500-3300 (broad)	~1685	~1250-1300, ~1030
3-Methoxy-4-methylbenzoic acid	2500-3300 (broad)	~1680	~1250-1300, ~1020
4-Methoxy-2-methylbenzoic acid	2500-3300 (broad)	~1680	~1250-1300, ~1030
4-Methoxy-3-methylbenzoic acid	2500-3300 (broad)	~1680	~1250-1300, ~1020

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and characteristic fragment ions can aid in structural elucidation. All isomers have a molecular weight of 166.17 g/mol .

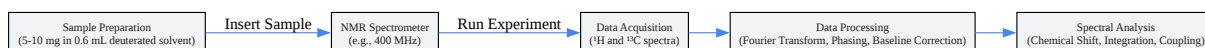
Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Methoxy-5-methylbenzoic acid	166	149, 135, 121, 107, 91, 77
2-Methoxy-4-methylbenzoic acid	166	149, 135, 121, 107, 91, 77
3-Methoxy-4-methylbenzoic acid	166	151, 135, 123, 107, 91, 77
4-Methoxy-2-methylbenzoic acid	166	149, 135, 121, 107, 91, 77
4-Methoxy-3-methylbenzoic acid	166	151, 123, 107, 91, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for acquiring NMR spectra is outlined below.



[Click to download full resolution via product page](#)

Figure 2. General workflow for NMR spectroscopy.

^1H and ^{13}C NMR Spectroscopy: Approximately 5-10 mg of the sample was dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and transferred to an NMR tube.^[1] Spectra were recorded on a 400 MHz spectrometer.^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[1]

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common method for obtaining IR spectra of solid samples.



[Click to download full resolution via product page](#)

Figure 3. General workflow for ATR-FTIR spectroscopy.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: A small amount of the solid sample was placed directly onto the ATR crystal. The spectrum was recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.



[Click to download full resolution via product page](#)

Figure 4. General workflow for Electron Ionization Mass Spectrometry.

Electron Ionization Mass Spectrometry (EI-MS): The sample was introduced into the ion source of the mass spectrometer. The molecules were then bombarded with a beam of electrons with an energy of 70 eV.[2] The resulting positively charged ions and fragment ions were accelerated and separated by a mass analyzer to generate the mass spectrum.[2]

Conclusion

The spectroscopic data presented in this guide highlight the subtle yet distinct differences between **2-Methoxy-5-methylbenzoic acid** and its isomers. By carefully analyzing the chemical shifts in ^1H and ^{13}C NMR, the characteristic absorption bands in IR spectroscopy, and the fragmentation patterns in mass spectrometry, researchers can confidently identify and differentiate these compounds. The provided experimental protocols offer a foundation for reproducing these results and applying these analytical techniques to other isomeric systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxybenzoic acid(586-38-9) ^{13}C NMR spectrum [chemicalbook.com]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Methoxy-5-methylbenzoic Acid and Its Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297826#2-methoxy-5-methylbenzoic-acid-vs-other-isomers-spectral-comparison\]](https://www.benchchem.com/product/b1297826#2-methoxy-5-methylbenzoic-acid-vs-other-isomers-spectral-comparison)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com